

Spectroscopic Profile of 4-Methoxy-2,6-dimethylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-Methoxy-2,6-dimethylphenylboronic acid
Cat. No.:	B1307227

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **4-methoxy-2,6-dimethylphenylboronic acid** (CAS No: 361543-99-9), a key building block in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science by providing expected data for compound verification, detailed experimental protocols for spectroscopic analysis, and visualizations of analytical workflows.

Chemical Structure and Properties

4-Methoxy-2,6-dimethylphenylboronic acid is a white to off-white crystalline solid with the chemical formula $C_9H_{13}BO_3$ and a molecular weight of 180.01 g/mol. [\[1\]](#)[\[2\]](#) Its structure features a phenylboronic acid core with a methoxy group at the 4-position and two methyl groups at the 2- and 6-positions. The melting point of this compound is reported to be in the range of 168-175°C. [\[3\]](#)[\[4\]](#) It is noted that this compound may exist in equilibrium with its cyclic anhydride (boroxine). [\[5\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-methoxy-2,6-dimethylphenylboronic acid**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds such as anisole, xylene, and other substituted phenylboronic acids.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of **4-methoxy-2,6-dimethylphenylboronic acid** in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit four distinct signals.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	Singlet (broad)	2H	B(OH) ₂
~ 6.6	Singlet	2H	Ar-H
~ 3.8	Singlet	3H	O-CH ₃
~ 2.1	Singlet	6H	Ar-CH ₃

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum would show six signals corresponding to the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)	Assignment
~ 160	C-OCH ₃
~ 140	C-CH ₃
~ 135 (broad)	C-B(OH) ₂
~ 112	C-H
~ 55	O-CH ₃
~ 20	Ar-CH ₃

Predicted FT-IR Data

The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H stretch	Boronic acid (B-OH)
2950 - 2850	C-H stretch	Methyl (CH ₃)
~ 1600, ~1480	C=C stretch	Aromatic ring
~ 1350	B-O stretch	Boronic acid (B-O)
1250 - 1200	C-O stretch (asymmetric)	Aryl ether (Ar-O-CH ₃)
1050 - 1000	C-O stretch (symmetric)	Aryl ether (Ar-O-CH ₃)
~ 850	C-H out-of-plane bend	Aromatic ring

Predicted Mass Spectrometry Data

For mass spectral analysis, the molecular ion peak is a key identifier.

m/z Value	Assignment
180.09	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for NMR analysis is depicted below.



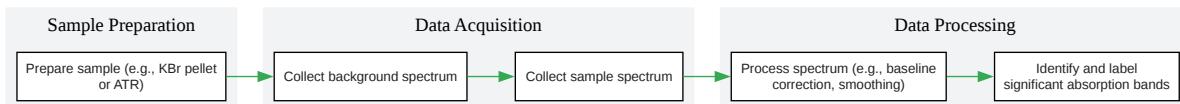
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General workflow for NMR spectroscopic analysis.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **4-methoxy-2,6-dimethylphenylboronic acid** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The spectrum is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ¹³C NMR Acquisition:
 - A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon.
 - A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

- Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and peak integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

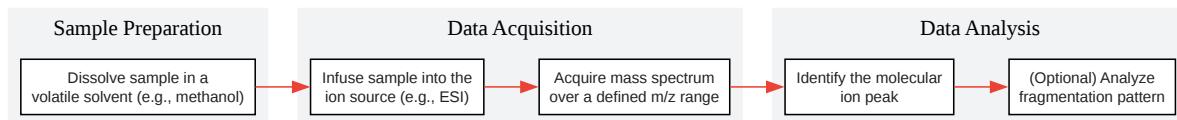


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General workflow for FT-IR spectroscopic analysis.

- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Sample Preparation (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrument absorbances.
 - The sample spectrum is then collected, typically over a range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Baseline correction and peak picking are performed to identify the key absorption bands.

Mass Spectrometry (MS)



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General workflow for Mass Spectrometric analysis.

- Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.
- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition:
 - The sample solution is introduced into the ion source.
 - The instrument parameters (e.g., ionization voltage, temperatures) are optimized to achieve good signal intensity for the molecular ion.
 - The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.
- Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion ($[M]^+$ or $[M+H]^+$, etc., depending on the ionization method). The isotopic pattern can be used to confirm the elemental composition.

Conclusion

This technical guide provides a predicted spectroscopic dataset and standardized analytical protocols for **4-methoxy-2,6-dimethylphenylboronic acid**. While experimentally obtained data is always the gold standard, this guide offers a robust framework for researchers to anticipate spectral features, aiding in the confirmation of synthesis and in quality control. The

provided workflows and diagrams serve as a practical reference for the spectroscopic characterization of this and similar organic compounds.

Disclaimer: The spectroscopic data presented in this document are predicted and should be used as a reference. Experimental verification is recommended for definitive characterization.

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